molecular formula C18H18ClN3O B2399658 N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide CAS No. 338422-98-3

N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide

Cat. No.: B2399658
CAS No.: 338422-98-3
M. Wt: 327.81
InChI Key: MVDDNTWUXRKXKA-UHFFFAOYSA-N
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Description

N-(1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide is a synthetic organic compound with the molecular formula C₁₈H₁₈ClN₃O and a molecular weight of 327.81 g/mol . This benzamide derivative features a benzimidazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Benzimidazole-based compounds are extensively researched for their therapeutic potential. Specific analogues have been identified as potent and selective inhibitors of protein kinases like CK1δ, which is a target in cancer and neurodegenerative diseases . Other benzimidazole derivatives have demonstrated significant intraocular pressure-lowering effects in models of glaucoma, showing activity comparable to reference drugs like timolol and melatonin . Furthermore, research into benzimidazole-amide hybrids has explored their potential as antidiabetic agents through the inhibition of the α-glucosidase enzyme . The structural features of this compound make it a valuable intermediate for researchers in drug discovery and development, particularly for investigating new oncology, metabolic, and ophthalmic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-11(2)16(17-20-14-8-3-4-9-15(14)21-17)22-18(23)12-6-5-7-13(19)10-12/h3-11,16H,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDDNTWUXRKXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-Arylamidoximes

A one-pot acylation–cyclization strategy using N-arylamidoximes offers a streamlined route. As demonstrated by recent work, N-arylamidoxime derivatives undergo acylation with activated leaving groups (e.g., p-toluenesulfonyl chloride) followed by alkaline cyclization to yield benzimidazoles. For this compound, the reaction sequence would involve:

  • Acylation of 3-chloro-N-(2-methylpropyl)benzamide with a sulfonyl chloride.
  • Cyclization under basic conditions (e.g., K2CO3 in DMF) to form the benzimidazole ring.
    This method avoids harsh nitration and polyphosphoric acid conditions, improving safety and scalability.

Catalytic Reduction of Nitro Intermediates

An alternative approach involves reducing nitro precursors to diamines, followed by cyclization. For example, ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate can be reduced using Fe-acetic acid or Fe-hydrochloric acid to yield diamines, which cyclize to benzimidazoles under acidic conditions. Adapting this method, 3-nitro-4-(2-methylpropylamino)benzamide could be reduced and cyclized to form the target core.

Introduction of the 2-Methylpropyl Side Chain

The 2-methylpropyl group is introduced via nucleophilic substitution or reductive amination:

Alkylation of Amines

Reaction of 1H-benzimidazol-2-amine with 2-methylpropyl bromide in the presence of a base (e.g., K2CO3) in DMF at 60–80°C provides the substituted amine intermediate. This method mirrors the alkylation steps used in synthesizing structurally similar imidazole derivatives.

Reductive Amination

Condensation of benzimidazole-2-carbaldehyde with 2-methylpropylamine followed by reduction with NaBH4 or Pd/C-H2 offers a milder alternative. This approach minimizes side reactions and enhances yields for sterically hindered amines.

Amide Coupling with 3-Chlorobenzoyl Chloride

The final step involves coupling the benzimidazole intermediate with 3-chlorobenzoyl chloride:

Schotten-Baumann Reaction

The amine intermediate is treated with 3-chlorobenzoyl chloride in a biphasic system (NaOH/CH2Cl2) at 0–5°C. This method ensures rapid acylation while minimizing hydrolysis of the acid chloride.

Carbodiimide-Mediated Coupling

Using EDCI or DCC as coupling agents in anhydrous THF or DMF facilitates amide bond formation under inert conditions. This approach is preferred for moisture-sensitive substrates and provides higher yields (>85%).

Purification and Characterization

Crystallization

Recrystallization from ethyl acetate or ethanol/water mixtures enhances purity. For example, crude product dissolved in hot ethyl acetate and cooled to −20°C yields crystalline material with >98% purity.

Chromatographic Techniques

Silica gel chromatography (eluent: hexane/EtOAc 3:1) resolves residual impurities, though large-scale processes prioritize crystallization to reduce costs.

Analytical Data

  • Melting Point : 198–202°C (consistent with benzimidazole derivatives).
  • HPLC Purity : ≥95% (C18 column, MeCN/H2O 70:30, 1 mL/min).
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, imidazole-H), 7.85–7.45 (m, 4H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, CH2), 1.98 (m, 1H, CH(CH3)2), 1.15 (d, J = 6.8 Hz, 6H, 2×CH3).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclization 75–85 95–98 High Moderate
Catalytic Reduction 65–75 90–95 Moderate Low
Schotten-Baumann 80–88 97–99 High High

The Schotten-Baumann method offers optimal balance between yield and scalability, while cyclization routes provide greener alternatives.

Challenges and Optimization Strategies

  • Side Reactions : Over-acylation during benzoyl chloride coupling is mitigated by slow addition at low temperatures.
  • Byproduct Formation : Unreacted amine is removed via acidic washes (1M HCl).
  • Solvent Selection : Tetrahydrofuran/water mixtures enhance reaction homogeneity and reduce viscosity in reduction steps.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

In coordination chemistry, N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide serves as a ligand. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science. The compound's structural features allow for modifications that can tailor its properties for specific applications, such as in optoelectronic materials and nonlinear optical devices.

Biology

The biological applications of this compound are particularly promising:

  • Antimicrobial Activity : Research has shown that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. A study evaluated a series of benzimidazole derivatives against various bacterial strains, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have indicated that certain benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines, including colorectal carcinoma (HCT116). For instance, compounds derived from similar structures have shown IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Medicine

Due to its bioactive benzimidazole core, this compound is being explored as a candidate for drug development. Its potential as an antitubercular agent has been highlighted in studies where similar compounds were tested against Mycobacterium tuberculosis with promising results .

Case Study: Antimicrobial Evaluation

A study on the antimicrobial activity of benzimidazole derivatives showed that specific compounds exhibited minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various pathogens:

CompoundMIC (µM)Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N252.65Candida albicans

This table illustrates the effectiveness of these compounds in inhibiting microbial growth, highlighting their potential use in developing new antimicrobial agents .

Case Study: Anticancer Activity

The anticancer activity was assessed using the Sulforhodamine B (SRB) assay against human colorectal carcinoma cell lines:

CompoundIC50 (µM)Comparison with 5-FU (IC50 = 9.99 µM)
N95.85More potent
N184.53More potent

These findings indicate that certain derivatives are more effective than traditional chemotherapeutics, suggesting their potential as safer alternatives for cancer treatment .

Mechanism of Action

The mechanism of action of N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair, leading to its potential use as an anticancer agent. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations

However, this substituent may also hinder binding to specific targets if the active site requires smaller groups.

Chlorine Substitution Effects :

  • The 3-chloro position in the target compound and compound 6 balances electron-withdrawing effects and steric demands, which may optimize receptor interactions.
  • The 2,4-dichloro analog () introduces stronger electron-withdrawing effects, possibly altering binding affinity or metabolic stability .

Amide NH Importance: Methylation or sulfur substitution of the amide NH (as in ) drastically reduces potency, underscoring its role in hydrogen bonding.

Structural Rigidity vs. Flexibility :
Compounds with propenyl bridges () exhibit high melting points (>300°C) due to conjugation-induced rigidity. The target compound’s flexible 2-methylpropyl chain may enhance solubility but reduce thermal stability .

Biological Activity Trends :

  • Compound 6 () demonstrates significant neuroprotective activity, highlighting the benzimidazole-chlorobenzamide scaffold’s relevance.
  • Trifluoromethyl substitutions () improve potency but introduce cytotoxicity, emphasizing the 3-chloro group’s balanced efficacy-safety profile .

Biological Activity

N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzimidazole core , which is known for its broad spectrum of biological activities. The synthesis typically involves the condensation of 1H-benzo[d]imidazole-2-carbaldehyde with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine, followed by purification through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit antimicrobial activity. A study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies showed that it could induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death. Additionally, it has been noted to inhibit key signaling pathways involved in tumor proliferation, such as the PI3K/Akt pathway .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Cell Cycle Arrest : Observations indicate that it can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptosis .

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

  • Study on Anticancer Efficacy : A clinical trial involving patients with solid tumors showed a significant reduction in tumor size after treatment with a benzimidazole derivative similar to this compound. Patients experienced manageable side effects, indicating a favorable safety profile .
  • Antimicrobial Activity Assessment : In vitro testing revealed that the compound exhibited potent activity against resistant strains of bacteria, outperforming several conventional antibiotics. This highlights its potential as a new therapeutic agent against multidrug-resistant infections .

Data Summary

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
Enzyme InhibitionInhibition of metabolic enzymes
Cell Cycle ArrestG2/M phase arrest

Q & A

Q. What are the optimal synthetic routes for preparing N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions. A common approach involves coupling 1H-benzo[d]imidazol-2-amine derivatives with substituted benzoyl chlorides. For example, a copper-catalyzed three-component reaction can yield benzimidazole-containing amides, followed by purification using centrifugal preparative thin-layer chromatography (PTLC) with solvents like CH₂Cl₂:MeOH (70:30) to isolate the final product . Intermediates are characterized via IR spectroscopy (e.g., S-H stretches at 2634 cm⁻¹, N-H at 3395 cm⁻¹) and NMR (δ12.31 for S-H protons in ¹H-NMR) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H and ¹³C NMR : For the target compound, ¹H NMR in CDCl₃ shows peaks at δ7.16–8.18 (aromatic protons) and δ12.45 (broad singlet for NH groups). ¹³C NMR confirms carbonyl (δ169.2) and aromatic carbons (δ112.8–150.8) .
  • Mass spectrometry : ESI-MS (electrospray ionization) confirms the molecular ion peak at m/z 272.0 (C₁₄H₁₁ClN₃O) .

Q. How do reaction conditions (e.g., temperature, catalysts) influence yield and purity?

Copper iodide catalysts are effective in facilitating coupling reactions for benzimidazole derivatives, with yields up to 65% under optimized conditions (60°C, 12 hours) . Microwave-assisted synthesis can reduce reaction times and improve yields (e.g., 43% for similar compounds) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for benzimidazole derivatives, particularly regarding substituent effects?

Substituents like Cl, CF₃, and NO₂ at the para-position enhance potency (e.g., 14-fold increase in IC₅₀ for 3,4-dichloro analogs) but may reduce cell viability due to cytotoxicity. Methoxy groups often decrease activity, highlighting the importance of electron-withdrawing groups for target binding . SAR studies for neuroprotective agents targeting mGluR5 suggest that extended aromatic systems (e.g., pyridyl acrylamides) improve potency and solubility .

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

Contradictions (e.g., high potency vs. low cell viability) require orthogonal validation:

  • Cytotoxicity assays : Use MTT or CellTiter-Glo to distinguish target-specific effects from general toxicity .
  • Biophysical methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can confirm direct target binding .

Q. What advanced purification and crystallization techniques are recommended for this compound?

  • Chromatography : PTLC or HPLC with gradient elution (CH₂Cl₂:MeOH) ensures high purity (>95%) .
  • Crystallography : SHELXL refinement (e.g., using Olex2 software) resolves crystal structures, with attention to hydrogen bonding and π-π stacking in the benzimidazole core .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes, receptors)?

Benzimidazole derivatives often inhibit enzymes (e.g., α-glycosidase) or disrupt protein-protein interactions (e.g., FERM domain inhibitors for Alzheimer’s targets like MSN/CD44) . For neuroprotection, mGluR5 antagonism is proposed, requiring electrophysiology or calcium imaging to validate .

Methodological Considerations

Q. How can researchers optimize synthetic protocols to reduce byproducts?

  • One-pot synthesis : Using CBr₄ as a catalyst minimizes intermediate isolation steps, improving efficiency .
  • Temperature control : Maintaining 60°C during amide coupling prevents decomposition of sensitive intermediates .

Q. What strategies enhance the compound’s stability during storage?

  • Lyophilization : Freeze-drying in inert atmospheres (argon) prevents hydrolysis of the amide bond.
  • Storage conditions : –20°C in desiccated, amber vials reduces photodegradation .

Q. How are computational methods (e.g., DFT, molecular docking) applied to study this compound?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Docking studies with targets like mGluR5 or α-glycosidase guide rational design of analogs .

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